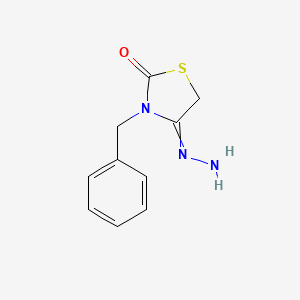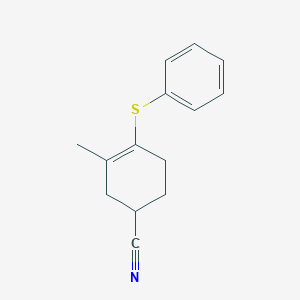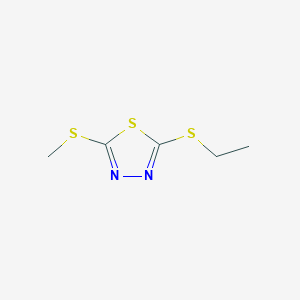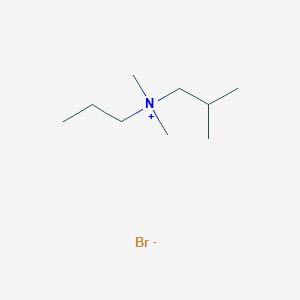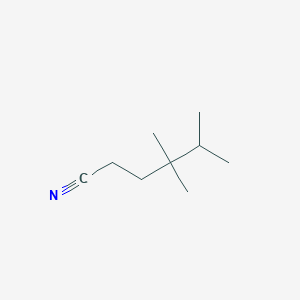
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group, a nitrophenyl group, and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to an amino group.
Hydrazide Formation: The reaction of an acid chloride with hydrazine to form the hydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-(amino)-3-(4-nitrophenyl)-, hydrazide
- 2-Propenoic acid, 2-(acetylamino)-3-(4-chlorophenyl)-, hydrazide
- 2-Propenoic acid, 2-(acetylamino)-3-(4-methylphenyl)-, hydrazide
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-(4-nitrophenyl)-, hydrazide is unique due to the presence of both the acetylamino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
104296-08-4 |
|---|---|
Formule moléculaire |
C11H12N4O4 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
N-[3-hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H12N4O4/c1-7(16)13-10(11(17)14-12)6-8-2-4-9(5-3-8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17) |
Clé InChI |
IZRWHXWQFUMTEG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


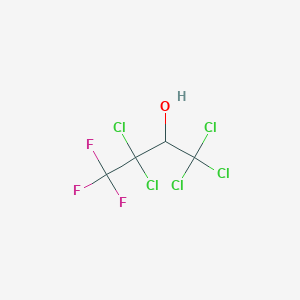






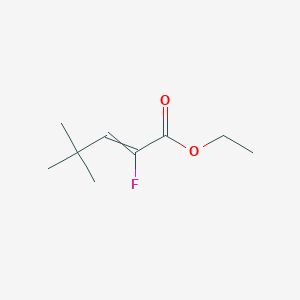
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
